Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Beschreibung

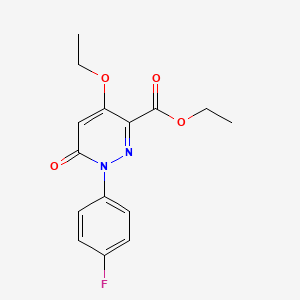

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a substituted dihydropyridazine core. Its structure includes a 4-fluorophenyl group at position 1, an ethoxy substituent at position 4, and an ethyl ester moiety at position 2.

Eigenschaften

IUPAC Name |

ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c1-3-21-12-9-13(19)18(11-7-5-10(16)6-8-11)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNMIBKVIVRULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl 4,4,4-trifluoroacetoacetate with ethyl carbazate in ethanol, heated at reflux for several hours. The resulting product is then treated with thionyl chloride and heated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyridazine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that certain pyridazine derivatives showed inhibition zones comparable to standard antibiotics such as ampicillin . This suggests that ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate may also possess similar efficacy.

Antiviral Properties

The compound has been evaluated for its antiviral activity, particularly against HIV-1. A study indicated that modifications to the phenyl moiety, such as the introduction of a 4-fluorophenyl group, enhanced the inhibitory potency against HIV-1 through a metal-chelating mechanism . This positions the compound as a candidate for further development in antiviral therapies.

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for constructing complex molecular architectures. MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, significantly reducing the time and resources required for synthesis .

Ultrasound-Assisted Synthesis

Another innovative approach involves ultrasound-assisted synthesis, which enhances reaction rates and yields while minimizing by-products. This method has been successfully applied to synthesize various pyridazine derivatives, indicating its potential for producing this compound efficiently .

Enzyme Inhibition Studies

The compound's structure suggests potential as an enzyme inhibitor. For example, a series of pyridazine-triazole hybrids have been shown to inhibit α-glucosidase enzymes effectively . Given the structural similarities, this compound may also exhibit similar inhibitory effects.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Studies involving related compounds have illustrated how variations in substituents influence biological activity, guiding future modifications of this compound to enhance its therapeutic potential .

Wirkmechanismus

The mechanism of action of Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyridazine derivatives with structural similarities are well-documented in medicinal chemistry. Below is a comparative analysis based on substituent variations, physicochemical properties, and biological activities.

Table 1: Substituent and Physicochemical Comparison

Key Observations:

Substituent Effects on Melting Points :

- Hydrophilic groups like hydroxyl (12d) increase melting points (220–223°C) due to hydrogen bonding, while methoxy (12e) and ethoxy groups reduce intermolecular forces, lowering melting points .

- The target compound’s ethoxy group may confer intermediate lipophilicity compared to methoxy or trifluoromethyl analogs, though experimental data are lacking .

Synthetic Yields :

- Yields for similar compounds range from 40% to 95%, influenced by steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl) may reduce yields due to increased reaction complexity .

Biological Relevance: The 4-fluorophenyl group in the target compound is associated with enhanced CNS activity in analogs, such as adenosine A1 receptor antagonists . Cyano and trifluoromethyl groups (as in 18 and ) are linked to improved metabolic stability and binding affinity in tau aggregation inhibitors and kinase modulators .

Structural and Functional Insights:

- Ethoxy vs.

- 4-Fluorophenyl vs. Other Aryl Groups : The 4-fluorophenyl group offers a balance of lipophilicity and electronic effects, contrasting with electron-deficient aryl groups (e.g., 4-nitrophenyl) in analogs, which may alter receptor interactions .

Biologische Aktivität

Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a member of the pyridazine family, which has garnered attention for its potential biological activities. This compound's unique structure, characterized by a six-membered ring containing two nitrogen atoms, along with ethoxy and fluorophenyl substituents, positions it as a promising candidate in medicinal chemistry and various biological studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16F N3O3, with a molecular weight of approximately 287.29 g/mol. The compound's structure can be illustrated as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of this compound to these targets can inhibit their activity, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 15.625 µM against Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to antibacterial effects, this compound may also possess antifungal properties. Certain derivatives have been reported to inhibit biofilm formation in Candida species, suggesting potential applications in treating fungal infections .

Cytotoxicity

Preliminary evaluations of cytotoxicity against various cancer cell lines indicate that compounds related to this compound could inhibit cell proliferation effectively. For example, certain derivatives were tested against DU145 (prostate cancer), A549 (lung cancer), and MCF7 (breast cancer) cells, showing promising results .

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of related pyridazine derivatives. The findings demonstrated that these compounds could significantly reduce bacterial viability in biofilm-forming strains. The study reported an MIC value of 3.9 µg/mL against Staphylococcus aureus .

Evaluation of Anticancer Activity

In another research effort focused on anticancer activity, derivatives similar to this compound were synthesized and evaluated for cytotoxic effects on several cancer cell lines. Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Summary Table of Biological Activities

| Activity | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 3.9 µg/mL |

| Enterococcus faecalis | MIC: 15.625 µM | |

| Antifungal | Candida species | Inhibition of biofilm |

| Cytotoxicity | DU145 (Prostate Cancer) | IC50: Varies by derivative |

| A549 (Lung Cancer) | IC50: Varies by derivative | |

| MCF7 (Breast Cancer) | IC50: Varies by derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.